molecular formula C6H14NO5P B8667362 Glycine, N-(1-methylethyl)-N-(phosphonomethyl)- CAS No. 104608-53-9

Glycine, N-(1-methylethyl)-N-(phosphonomethyl)-

Cat. No. B8667362
M. Wt: 211.15 g/mol
InChI Key: OLFRUXKSHGFZIN-UHFFFAOYSA-N
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Patent
US05068404

Procedure details

To a 5 L 3-necked flask fitted with a mechanical stirrer, thermometer, addition funnel, and condenser was added 363 g (2.37 mol) of N-isopropylglycine hydrochloride, 205 g (2.50 mol) of phosphorous acid, and 1.7 L of 20% HCl solution. The mixture was heated to 108° C. giving a solution. From the addition funnel 231 g (2.84 mol) of 37% formaldehyde solution was added to the hot reaction mixture over 2 hours. The resulting yellow solution was refluxed for 8.5 hours. All volatiles were removed by vacuum distillation to leave a yellow oil. The oil was dissolved in 300 ml of H2O and diluted with 500 ml of ethyl alcohol to cause precipitation of the product. The crystals were collected by filtration, washed with ethyl alcohol, and air dried to yield 322 g (64%) of N-isopropyl-N-phosphonomethylglycine. Additional product contained in the mother liquors was not isolated.
Quantity
363 g
Type
reactant
Reaction Step One
Quantity
205 g
Type
reactant
Reaction Step One
Name
Quantity
1.7 L
Type
reactant
Reaction Step One
Quantity
231 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[CH:2]([NH:5][CH2:6][C:7]([OH:9])=[O:8])([CH3:4])[CH3:3].[P:10]([OH:13])([OH:12])[OH:11].Cl.[CH2:15]=O>O.C(O)C>[CH:2]([N:5]([CH2:15][P:10]([OH:13])([OH:12])=[O:11])[CH2:6][C:7]([OH:9])=[O:8])([CH3:4])[CH3:3] |f:0.1|

Inputs

Step One
Name
Quantity
363 g
Type
reactant
Smiles
Cl.C(C)(C)NCC(=O)O
Name
Quantity
205 g
Type
reactant
Smiles
P(O)(O)O
Name
Quantity
1.7 L
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
231 g
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
108 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 5 L 3-necked flask fitted with a mechanical stirrer
ADDITION
Type
ADDITION
Details
thermometer, addition funnel, and condenser
CUSTOM
Type
CUSTOM
Details
giving a solution
TEMPERATURE
Type
TEMPERATURE
Details
The resulting yellow solution was refluxed for 8.5 hours
Duration
8.5 h
CUSTOM
Type
CUSTOM
Details
All volatiles were removed by vacuum distillation
CUSTOM
Type
CUSTOM
Details
to leave a yellow oil
CUSTOM
Type
CUSTOM
Details
precipitation of the product
FILTRATION
Type
FILTRATION
Details
The crystals were collected by filtration
WASH
Type
WASH
Details
washed with ethyl alcohol, and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N(CC(=O)O)CP(=O)(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 322 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.